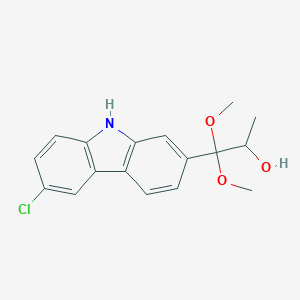

2-(1,1-Dimethoxy-2-hydroxypropyl)-6-chlorocarbazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1,1-Dimethoxy-2-hydroxypropyl)-6-chlorocarbazole is a synthetic compound with potential applications in various fields of chemistry. The compound's unique structural features, including a carbazole moiety and chloro-substituent, make it a subject of interest for chemical synthesis and property analysis.

Synthesis Analysis

The synthesis of related carbazole derivatives involves several steps, including catalytic hydrogenation and dehydration reactions. For instance, Fukui, Nakayama, and Tanaka (1969) demonstrated the synthesis of an analogue compound through dehydration of a hydroxy isopropyl derivative, obtained from hydroxy methylenedioxybenz-aldehyde (Fukui, Nakayama, & Tanaka, 1969).

Molecular Structure Analysis

The molecular structure of carbazole derivatives has been characterized using various spectroscopic methods. Gürbüz et al. (2016) conducted a spectral and theoretical characterization of similar compounds, providing insights into the molecular geometry, energy values, and charge distributions, which are essential for understanding the behavior and reactivity of these molecules (Gürbüz et al., 2016).

Chemical Reactions and Properties

Carbazole derivatives can undergo various chemical reactions, depending on their substituents. The presence of a chloro group and a methoxy group in the structure may influence its reactivity towards nucleophilic and electrophilic agents. Research on similar compounds, like the work by Kumar and Lown (2003), provides insights into the reactivity of these compounds under different conditions (Kumar & Lown, 2003).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, can be determined through experimental methods. Studies like those by Bucinskas et al. (2015), which focus on the solid-state structures and molecular order of isomeric compounds, provide valuable information regarding the physical characteristics of these molecules (Bucinskas et al., 2015).

Chemical Properties Analysis

The chemical properties of 2-(1,1-Dimethoxy-2-hydroxypropyl)-6-chlorocarbazole can be inferred from studies on related compounds. These properties include reactivity, stability, and electronic properties. For instance, the study by Samankumara et al. (2010) on the synthesis, modification, and optical properties of related chlorin compounds highlights the electronic effects and chemical behavior of similar molecular frameworks (Samankumara et al., 2010).

Aplicaciones Científicas De Investigación

Photodegradative Behavior and Environmental Impact

- Chlorocarbazoles, including bromocarbazoles and chlorocarbazoles, have been studied for their photodegradative fate in water. These compounds exhibit dioxin-like toxicity and show potential environmental persistence. The research found that these compounds degrade under sunlight in natural aquatic environments, suggesting a slow degradation process influenced by sunlight intensity and seasonality. Hexahydroxybenzene and trihydroxycarbazole were identified as photoproducts, indicating potential environmental and toxicological implications due to their phototoxicity. The study underscores the importance of understanding these compounds' environmental behavior to assess their impact accurately (Mumbo et al., 2017).

Synthesis and Structural Analysis

- The synthesis of novel heterocyclic systems linked to furo[3,2-g]chromene has been explored using 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal as a synthetic intermediate. This research highlights the versatility of carbazole derivatives in generating structurally diverse libraries of compounds with potential antimicrobial and anticancer activities. The study emphasizes the role of carbazole derivatives in medicinal chemistry and drug development (Ibrahim et al., 2022).

Environmental Contaminants and Degradation

- Studies have explored the degradative fate of chlorocarbazoles in soil, providing insights into their persistence and potential environmental risks. The research indicates that these compounds are not readily degradable, emphasizing the need for further investigation into their long-term environmental impact and the mechanisms underlying their degradation (Tröbs et al., 2011).

Molecular Modeling and Synthesis

- Enzymatic synthesis has been utilized to generate bromo- and chlorocarbazoles, offering a novel approach to understanding these compounds' formation and stability in the environment. This study uses density functional theory to predict the most stable products, providing valuable insights into the regioselectivity of halogenation and the environmental occurrence of these contaminants (Mumbo et al., 2013).

Propiedades

IUPAC Name |

1-(6-chloro-9H-carbazol-2-yl)-1,1-dimethoxypropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3/c1-10(20)17(21-2,22-3)11-4-6-13-14-9-12(18)5-7-15(14)19-16(13)8-11/h4-10,19-20H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDQYWLFPXKKNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)(OC)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,1-Dimethoxy-2-hydroxypropyl)-6-chlorocarbazole | |

CAS RN |

114041-35-9 |

Source

|

| Record name | 2-(1,1-Dimethoxy-2-hydroxypropyl)-6-chlorocarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114041359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1,1-DIMETHOXY-2-HYDROXYPROPYL)-6-CHLOROCARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL0J6029U0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Hydroxymethyl)phenoxy]phenol](/img/structure/B29862.png)

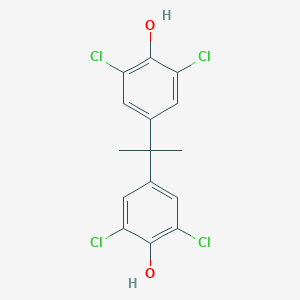

![Phenol, 2,6-dichloro-4-[1-(3-chloro-4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B29913.png)